molecular formula C10H11ClF2N2 B3250659 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 2044713-90-6

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B3250659
CAS No.: 2044713-90-6
M. Wt: 232.66 g/mol
InChI Key: YSVNVDVGTVGPAR-UHFFFAOYSA-N
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Description

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 2044713-90-6) is a fluorinated tryptamine derivative of significant interest in medicinal chemistry and antimicrobial research. This compound serves as a key synthetic intermediate, particularly in the exploration of novel 3-substituted indole-imidazole hybrids, a class of molecules that has demonstrated potent and selective activity against methicillin-resistant Staphylococcus aureus (MRSA) . Research indicates that structural analogues of this compound, featuring a similar difluoroindole core, have exhibited impressive anti-MRSA activity with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL, while showing a lack of cytotoxicity and hemolytic properties, marking them as promising scaffolds for new antibiotic development . The compound features a molecular formula of C 10 H 11 ClF 2 N 2 and a molecular weight of 232.66 g/mol . It is typically supplied as a solid powder and should be stored at room temperature . As a building block, it enables researchers to investigate structure-activity relationships (SAR), focusing on how halogen substitution on the indole ring influences biological activity and electronic properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can request this material in various standard grades and purities, including high and ultra-high purity forms (from 99% to 99.999% and higher), as well as custom specifications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5,6-difluoro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2.ClH/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12;/h3-5,14H,1-2,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNVDVGTVGPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The resulting product undergoes several steps to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Amide Bond Formation

The primary amine reacts with carboxylic acids or activated esters to form bioactive amides:

  • Example : Reaction with 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid using DCC/DMAP yields N-(2-(5,6-difluoro-1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (yield: 98%) .

Conditions :

ReagentSolventTemperatureYield
DCC/DMAPDCMRT98%

Alkylation and Arylation

The ethanamine side chain undergoes N-alkylation with halides or epoxides:

  • Reaction with benzyl bromide : Forms N-benzyl derivatives under microwave irradiation (150°C, 2.5 h) .

  • Suzuki coupling : Pd-catalyzed coupling with arylboronic acids introduces aryl groups at the indole C4/C5 positions .

Key Observations :

  • Fluorine atoms at C5/C6 enhance electrophilic substitution regioselectivity .

  • Steric hindrance from the difluoro group limits reactivity at C7 .

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes:

  • Example : Reaction with difluoroacetaldehyde hemiethanol and NaBH₃CN produces N-(2,2-difluoroethyl) derivatives .

Optimized Conditions :

SubstrateReducing AgentSolventYield
DifluoroacetaldehydeNaBH₃CNMeOH69%

Stability and Handling

  • Storage : Stable at RT in anhydrous conditions; hygroscopic .

  • Decomposition : Prolonged exposure to moisture leads to hydrolysis of the ethylamine chain .

Comparative Reactivity Table

Reaction TypeSubstrateProductYieldReference
AmidationBiphenylpropanoic acidPropanamide derivative98%
Reductive AminationDifluoroacetaldehydeN-Difluoroethyl analog69%
Suzuki Coupling4-Bromophenylboronic acid4-Arylindole derivative85%

Scientific Research Applications

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a neurotransmitter or neuromodulator, influencing the activity of certain receptors in the brain. This interaction can lead to various physiological effects, such as modulation of mood, cognition, and behavior .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name (CAS) Substituents on Indole Core Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (2044713-90-6) 5,6-difluoro C₁₀H₁₁ClF₂N₂ 232.66 Dual fluorine substitution enhances lipophilicity and metabolic stability.
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl (66-83-1) 6-methoxy C₁₁H₁₅ClN₂O 226.45* Methoxy group increases electron density; may alter receptor binding.
2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine HCl (N/A) 4,6-difluoro C₁₀H₁₁ClF₂N₂ 232.66 Fluorine at position 4 may sterically hinder interactions.
2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine HCl (N/A) 5-chloro,6-fluoro C₁₀H₁₁Cl₂FN₂ 249.12 Chlorine introduces higher electronegativity and bulk.
2-(6-Methyl-1H-indol-3-yl)acetic acid (52531-20-1) 6-methyl C₁₁H₁₁NO₂ 189.21 Acetic acid side chain instead of ethylamine; non-ionizable at physiological pH.

*Note: Molecular weight for 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl recalculated based on C₁₁H₁₅ClN₂O (discrepancy in addressed here).

Substituent Effects on Properties

  • Fluorine vs. Methoxy : The target compound’s 5,6-difluoro substitution increases lipophilicity (logP) compared to the 6-methoxy analogue, which has a polar methoxy group. Fluorine’s electron-withdrawing nature may also reduce metabolic oxidation compared to methoxy’s electron-donating effects .
  • Positional Isomerism : The 4,6-difluoro analogue () shares the same molecular formula as the target compound but differs in fluorine placement. Steric hindrance at position 4 could reduce binding affinity in biological systems compared to 5,6-substitution .
  • Chloro-Fluoro Hybrid: The 5-chloro-6-fluoro analogue () combines halogen effects.

Biological Activity

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, a compound with the chemical formula C10_{10}H11_{11}ClF2_2N2_2 and a molecular weight of 232.66 g/mol, belongs to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicine and research.

PropertyValue
Chemical Formula C10_{10}H11_{11}ClF2_2N2_2
Molecular Weight 232.66 g/mol
IUPAC Name 2-(5,6-difluoro-1H-indol-3-yl)ethanamine; hydrochloride
Appearance Powder
Storage Temperature Room Temperature

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method. This process includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions. The resulting product undergoes several purification steps to yield the desired indole derivative .

Antimicrobial Properties

Research has demonstrated that indole derivatives exhibit significant antimicrobial activity. A study evaluating various synthesized compounds found that certain derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 7.80 to 12.50 µg/mL against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Type
2-(5,6-difluoro-1H-indol-3-yl)ethanamineStaphylococcus aureus7.80Bactericidal
2-(5,6-difluoro-1H-indol-3-yl)ethanamineCandida albicans62.50Fungicidal

The mechanism underlying the antimicrobial activity of this compound appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways within bacterial cells . The presence of fluorine atoms in its structure may enhance its interaction with bacterial targets, leading to increased efficacy compared to non-fluorinated analogs.

Case Study 1: Antibacterial Efficacy

In a controlled study, derivatives including 2-(5,6-difluoro-1H-indol-3-yl)ethanamine were tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant bactericidal activity with an MIC range comparable to established antibiotics like ciprofloxacin .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against various fungal strains including Candida albicans. The compound demonstrated moderate antifungal activity, suggesting potential applications in treating fungal infections .

Future Directions

The unique structure of this compound opens avenues for further research into its biological properties. Future studies could explore:

  • Neuropharmacological Applications: Given the structural similarities to neurotransmitters, further investigation into its effects on serotonin receptors could reveal potential antidepressant properties.
  • Antibiofilm Activity: Exploring its efficacy in inhibiting biofilm formation could provide insights into its use against persistent infections caused by biofilm-forming bacteria.

Q & A

Q. How can researchers design a synthetic route for 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride?

A robust synthesis typically involves multi-step reactions, starting with the preparation of the 5,6-difluoroindole core. For example, Friedel-Crafts alkylation or palladium-catalyzed coupling may introduce substituents to the indole scaffold. Subsequent reduction of a nitrile or imine intermediate yields the primary amine, which is then protonated to form the hydrochloride salt. Reaction optimization (e.g., solvent selection, temperature control, and catalyst use) is critical to improve yield and purity. Parallel synthesis of analogs (e.g., 5,7-dichloroindole derivatives) can provide insights into substituent compatibility .

Q. What analytical methods are recommended for structural characterization of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve atomic positions and confirm stereochemistry. This is particularly useful for verifying fluorine substitution patterns on the indole ring .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is essential to distinguish between 5- and 6-fluoro substituents. 1H^{1}\text{H} NMR can confirm the ethylamine side chain.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and purity.

Q. What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions.
  • Waste disposal : Collect chemical waste separately and consult certified hazardous waste management services.
  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with serotonin receptors?

  • In vitro receptor binding assays : Radioligand competition assays (e.g., using 3H^{3}\text{H}-LSD for 5-HT2A_{2A} receptors) quantify affinity (Ki_i). Compare results with structurally related compounds (e.g., 5,7-dichloroindole derivatives) to assess the impact of fluorine substitution .
  • Functional assays : Measure intracellular calcium flux or cAMP production in transfected HEK293 cells to determine agonism/antagonism.
  • Structural modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes within receptor active sites.

Q. How can fluorination at the 5- and 6-positions influence metabolic stability?

  • In vitro metabolic studies : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Fluorine atoms may reduce oxidative metabolism by cytochrome P450 enzymes due to their electron-withdrawing effects.
  • Comparative studies : Synthesize non-fluorinated or mono-fluorinated analogs to isolate the contribution of each substituent to stability.

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Experimental reproducibility : Standardize assay conditions (e.g., cell line, buffer pH, and incubation time).
  • Data normalization : Use reference agonists/antagonists (e.g., ketanserin for 5-HT2A_{2A}) as internal controls.
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., batch-to-batch purity variations) .

Methodological Considerations

Parameter Recommendation Reference
Synthetic yield Optimize via Design of Experiments (DoE) to test variables (e.g., catalyst loading).
Purity criteria ≥95% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
Crystallization Use slow vapor diffusion with ethanol/water mixtures for high-quality crystals.
In vivo dosing Adjust pH to 6–7 with saline for intravenous administration in rodent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
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